molecular formula C20H20O4 B109267 Isobavachin CAS No. 31524-62-6

Isobavachin

Cat. No. B109267
CAS RN: 31524-62-6
M. Wt: 324.4 g/mol
InChI Key: KYFBXCHUXFKMGQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobavachin is a novel natural scaffold compound . It’s a phenolic with anti-osteoporosis activity and has been identified as a potent URAT1 inhibitor . It has been studied for its diverse pharmacological activities .


Synthesis Analysis

Isobavachin has been found to inhibit URAT1 with an IC 50 value of 0.24 ± 0.06 μM . It also inhibits glucose transporter 9 (GLUT9), another pivotal urate reabsorption transporter, with an IC 50 value of 1.12 ± 0.26 μM .


Molecular Structure Analysis

Isobavachin is a flavanone with a prenyl group at position 8 of ring A . It has been shown to facilitate differentiation of mouse embryonic cells into embryonic cells through protein prenylation .


Chemical Reactions Analysis

Isobavachin undergoes efficient oxidation and glucuronidation by human liver microsomes and HIM with CL int values from 5.53 to 148.79 μl/min per mg . CYP1A2, 2C19 and UGT1As play an important role in isobavachin metabolism .


Physical And Chemical Properties Analysis

Isobavachin has a molecular weight of 324.37 . It has a CAS No.: 31524-62-6 .

Scientific Research Applications

Neurogenesis and Embryonic Stem Cell Differentiation

Isobavachin has been found to promote the differentiation of mouse embryonic stem cells into neuronal cells. This process involves protein prenylation, leading to the activation of certain pathways and the differentiation into neurons and astrocytes. The use of inhibitors like GGTI-298 showed that protein prenylation is crucial for this process, suggesting Isobavachin's potential in neurogenesis research and therapeutic applications (Wang et al., 2011).

Estrogen-Like Activity

Isobavachin demonstrates estrogen-like activity, which has been observed in specific cell lines. It significantly stimulates cell proliferation in a dose-dependent manner, indicating its potential use in research related to estrogenic activities and possibly in therapeutic applications targeting estrogen receptors (Dong et al., 2007).

Pharmacokinetics and Cerebral Distribution

Research involving Isobavachin includes its pharmacokinetics and distribution in cerebral nuclei. This has implications for the treatment of neurological disorders like Parkinson's and Alzheimer's diseases. The study reveals how Isobavachin and similar compounds are absorbed and distributed in the brain, highlighting their potential therapeutic uses (Yang et al., 2018).

In Silico Evaluation Against Prostate Cancer

Isobavachin has been evaluated through computational approaches as a potential inhibitor against specific mutations in prostate cancer. Molecular docking and dynamics simulations suggest that Isobavachin and its derivatives could be effective in combating drug-resistant prostate cancer (Browne et al., 2022).

Antioxidative Properties

Isobavachin has shown antioxidative activities in biological systems, protecting membranes against oxidative stresses. This suggests its potential application in research focused on oxidative stress and related diseases (Haraguchi et al., 2002).

Immunomodulation and NFAT Signaling

Bavachin, closely related to Isobavachin, activates the NFAT signaling pathway, which has implications for immunomodulation. This activity suggests its potential as an immunoadjuvant, with effects on T cell activation and antigen-specific immune responses (Jin et al., 2021).

Future Directions

Isobavachin has been found to have potential anti-hyperuricemia effects . It has been suggested that it deserves further investigation as a candidate anti-hyperuricemic drug with a novel mechanism of action . It has also been suggested that it could be a potential drug to combat prostate cancer and its associated drug-resistance .

properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBXCHUXFKMGQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953509
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobavachin

CAS RN

31524-62-6
Record name Isobavachin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31524-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobavachin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobavachin
Reactant of Route 2
Reactant of Route 2
Isobavachin
Reactant of Route 3
Isobavachin
Reactant of Route 4
Reactant of Route 4
Isobavachin
Reactant of Route 5
Isobavachin
Reactant of Route 6
Isobavachin

Citations

For This Compound
350
Citations
H Xing, J Yang, K Ren, Z Qin, P Wang… - Journal of Pharmacy …, 2020 - academic.oup.com
… 14,15] we investigated the inhibitory effects of isobavachin against these enzymes. Hopefully, the preclinical metabolic fates of isobavachin in vivo and in vitro presented in this study will …
Number of citations: 9 academic.oup.com
D Wang, Y Hu, S Kong, Y Yu, D Zhu… - Acta Pharmacologica …, 2011 - nature.com
Aim: Some small molecules can induce mouse embryonic stem (ES) cells to differentiate into neuronal cells. Here, we explored the effect of isobavachin (IBA), a compound with a prenyl …
Number of citations: 20 www.nature.com
L Ren, H Luo, J Zhao, S Huang, J Zhang… - Food and Chemical …, 2023 - Elsevier
… Isobavachin is a dietary flavanone with multiple biological activities. Our previous research … of isobavachin, and this work aims to assess the anti-androgenic potency of isobavachin by …
Number of citations: 1 www.sciencedirect.com
Z Zhao, J Luo, H Liao, F Zheng, X Chen, J Luo… - Bioorganic …, 2023 - Elsevier
… contributed to high affinity for isobavachin. Isobavachin also inhibited glucose transporter 9 (… Molecular docking and MMGBSA results indicated that isobavachin might compete residues …
Number of citations: 1 www.sciencedirect.com
J Luo, X Chen, P Liang, Z Zhao, T Wu, Z Li… - Computers in Biology …, 2023 - Elsevier
… Isobavachin as anti-hyperuricemia targeted hURAT1 from a Chinese medicine Haitongpi (Cortex Erythrinae). In view of Isobavachin's … and molecular mechanisms of Isobavachin anti-…
Number of citations: 1 www.sciencedirect.com
RB Browne, N Goswami, P Borah… - Journal of Biomolecular …, 2023 - Taylor & Francis
… Isobavachin and its derivatives against the androgen receptors having T877A and W741L mutation was explored. Isobavachin … that Bavachin and Isobavachin stimulated substantial cell …
Number of citations: 1 www.tandfonline.com
X Dong, Y Fan, L Yu, Y Hu - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
Four prenylflavonoids, bavachin 1, isobavachin 2, 7,4′‐dihydroxy‐8‐prenylflavone 3, and 8‐prenylapigenin 4 were synthesized and recognized for possessing estrogen‐like activity in …
Number of citations: 54 onlinelibrary.wiley.com
W Wätjen, N Weber, YJ Lou, ZQ Wang… - Food and chemical …, 2007 - Elsevier
… C and isobavachin is mediated via induction of apoptotic cell death, we measured the activity of the apoptotic enzyme caspase 3/7. Our results show that licoflavone C and isobavachin (…
Number of citations: 86 www.sciencedirect.com
X Chen, Z Zhao, J Luo, T Wu, Y Shen, S Chang… - Bioorganic …, 2021 - Elsevier
… of hURAT1 inhibitors since isobavachin (DHF3) inhibited … isobavachin also displayed an eminent effect in the decline of serum uric acid in vivo experiments. Taken together, isobavachin …
Number of citations: 5 www.sciencedirect.com
Z Wang, N Weber, Y Lou… - … : Chemistry Enabling Drug …, 2006 - Wiley Online Library
… In the current experiment, isobavachin was selected as a representative as the most potent … with 1 nM 17β-estradiol or 1 μM isobavachin for 24 h relative to the control. The proportion of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.